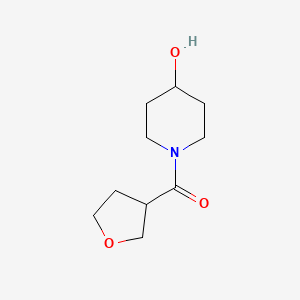

1-(Oxolane-3-carbonyl)piperidin-4-ol

Description

Properties

CAS No. |

1307452-28-3 |

|---|---|

Molecular Formula |

C10H17NO3 |

Molecular Weight |

199.25 g/mol |

IUPAC Name |

(4-hydroxypiperidin-1-yl)-(oxolan-3-yl)methanone |

InChI |

InChI=1S/C10H17NO3/c12-9-1-4-11(5-2-9)10(13)8-3-6-14-7-8/h8-9,12H,1-7H2 |

InChI Key |

CVKUTRONMHVXIR-UHFFFAOYSA-N |

SMILES |

C1CN(CCC1O)C(=O)C2CCOC2 |

Canonical SMILES |

C1CN(CCC1O)C(=O)C2CCOC2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 1-(Oxolane-3-carbonyl)piperidin-4-ol and related piperidine derivatives:

Key Findings:

Substituent Position and Selectivity :

- The position of the hydroxyl group on the piperidine ring significantly impacts biological activity. For example, RB-005 (piperidin-4-ol) exhibits 15-fold selectivity for sphingosine kinase 1 (SK1), whereas its 3-OH analog (RB-019 ) shows only 6.1-fold selectivity . This highlights the critical role of stereochemistry in target binding.

Functional Group Influence :

- Bulky substituents : Compounds like 1-[1-(4-ethylphenyl)-5-oxo-pyrrolidine-3-carbonyl]piperidine-4-carboxylic acid (MW: 344.40) incorporate aromatic and carbonyl groups, which may enhance target interaction but reduce solubility .

- Hydrophilic groups : The oxolane ring in this compound likely improves hydrophilicity compared to lipophilic octylphenyl or tert-butyl groups in analogs .

Molecular Weight and Drug-Likeness :

- The target compound (MW: 215.25) falls within the ideal range for oral bioavailability (<500 g/mol), unlike heavier analogs like RB-005 (MW: 329.51) .

Synthetic Accessibility :

- Derivatives with ester groups (e.g., 1-(Ethoxycarbonyl)piperidine-4-carboxylic acid ) are synthetically tractable, as evidenced by straightforward preparation methods using NaOH or Na₂CO₃ .

Preparation Methods

General Synthetic Strategy

The synthesis of 1-(Oxolane-3-carbonyl)piperidin-4-ol generally proceeds via two main stages:

Preparation of Piperidin-4-ol Intermediate

Piperidin-4-ol is a key intermediate that can be prepared or obtained through various methods. One documented approach involves reduction of piperidin-4-one derivatives or functionalized piperidines:

These methods highlight the importance of controlling the nitrogen substituent and hydroxylation at the 4-position to obtain the desired piperidin-4-ol scaffold.

Acylation with Oxolane-3-carbonyl Derivative

The key step to form this compound is the acylation of the piperidin-4-ol nitrogen with an oxolane-3-carbonyl moiety. Commonly employed reagents and conditions include:

The acylation step requires careful control to avoid side reactions such as O-acylation of the hydroxyl group or polymerization.

Representative Synthetic Procedure (Literature-Based)

A typical synthetic route inspired by related carbamate and amide synthesis involves:

Activation of Oxolane-3-carboxylic Acid:

- React oxolane-3-carboxylic acid with N,N'-disuccinimidyl carbonate in dichloromethane at ambient temperature for several hours to form the active ester intermediate.

-

- Add piperidin-4-ol to the activated ester solution in anhydrous ethyl acetate.

- Stir at room temperature to allow nucleophilic substitution on the activated ester, forming the amide linkage.

- Wash organic layer with water and brine, dry over magnesium sulfate.

-

- Concentrate the organic layer under reduced pressure.

- Purify the crude product by silica gel chromatography using a gradient of ethyl acetate and hexane (e.g., 40:60).

- Obtain this compound as a white solid.

This approach parallels the synthesis of related sulfonamido carbamates and ureas, where similar activation and coupling strategies are employed.

Summary Table of Preparation Methods

Q & A

Q. What are the key structural features and functional groups of 1-(Oxolane-3-carbonyl)piperidin-4-ol, and how are they confirmed experimentally?

The compound consists of a piperidin-4-ol core (a six-membered nitrogen-containing ring with a hydroxyl group at the 4-position) linked via a carbonyl group to an oxolane (tetrahydrofuran) ring. Key functional groups include the hydroxyl (-OH), carbonyl (C=O), and ether (C-O-C) moieties. Experimental confirmation involves:

- NMR spectroscopy : 1H NMR reveals splitting patterns for protons on the piperidine and oxolane rings, while 13C NMR identifies carbonyl (170–180 ppm) and ether-linked carbons.

- IR spectroscopy : Broad O-H stretches (3200–3600 cm⁻¹) and carbonyl peaks (~1700 cm⁻¹) are critical.

- Mass spectrometry : High-resolution MS (HRMS) validates the molecular formula .

Q. What synthetic routes are commonly employed for the preparation of this compound?

- Acylation of piperidin-4-ol : React oxolane-3-carboxylic acid derivatives (e.g., acid chloride or activated ester) with piperidin-4-ol. For example, oxolane-3-carbonyl chloride is reacted with piperidin-4-ol in dichloromethane using a base (e.g., triethylamine) to neutralize HCl byproducts.

- Optimized conditions : Low temperatures (0–5°C) minimize side reactions. Catalysts like DMAP (4-dimethylaminopyridine) improve acyl transfer efficiency.

- Purification : Column chromatography or recrystallization isolates the product .

Advanced Research Questions

Q. How can reaction yields be optimized during scale-up synthesis of this compound?

- Continuous flow synthesis : Enhances heat/mass transfer and reduces side reactions (e.g., hydrolysis of the acylating agent) compared to batch methods .

- Stoichiometric adjustments : Use a 10–20% excess of the acylating agent to drive the reaction to completion.

- In-line monitoring : Techniques like HPLC or FTIR track reaction progress in real time.

- Solvent optimization : Polar aprotic solvents (e.g., DMF) may improve solubility at larger scales .

Q. How can conflicting spectroscopic data (e.g., NMR vs. MS) during characterization be resolved?

- 2D NMR techniques : HSQC and HMBC correlate proton and carbon signals to resolve overlapping peaks. For example, HMBC can confirm the carbonyl group’s connectivity to the piperidine and oxolane rings.

- X-ray crystallography : Resolves absolute configuration if crystalline material is available.

- Comparative analysis : Cross-reference spectral data with structurally analogous compounds (e.g., 1-(4-Hydroxyphenyl)piperidin-4-ol in ) .

Q. What role does the oxolane moiety play in the biological activity of piperidin-4-ol derivatives?

- Hydrogen bonding : The oxolane oxygen may interact with biological targets (e.g., enzymes or receptors) via hydrogen bonds.

- Conformational rigidity : The five-membered oxolane ring imposes steric constraints, potentially enhancing binding specificity compared to flexible alkyl chains.

- SAR studies : Compare with six-membered oxane derivatives (e.g., 1-(Oxan-2-ylmethyl)piperidin-4-ol in ) to assess ring size effects on activity. In vitro assays (e.g., kinase inhibition) quantify these differences .

Methodological Considerations

Q. What protective strategies are recommended for the hydroxyl group during functionalization of this compound?

- Protecting groups : Use tert-butyldimethylsilyl (TBS) or acetyl groups to block the hydroxyl during reactions at other sites (e.g., alkylation of the piperidine nitrogen).

- Deprotection : TBS groups are removed with tetra-n-butylammonium fluoride (TBAF), while acetyl groups require basic hydrolysis .

Q. How can researchers analyze reaction mechanisms for acyl transfer in the synthesis of this compound?

- Kinetic studies : Monitor reaction rates under varying temperatures and catalyst concentrations.

- Isotopic labeling : Use 18O-labeled acylating agents to trace oxygen incorporation into the product.

- Computational modeling : Density functional theory (DFT) calculates transition-state energies to identify rate-limiting steps .

Data Contradiction Analysis

Q. How should discrepancies between theoretical and experimental NMR chemical shifts be addressed?

- Solvent effects : Simulate NMR shifts using software (e.g., ACD/Labs) that accounts for solvent polarity.

- Dynamic effects : Conformational averaging (e.g., chair-flipping in piperidine) may alter observed shifts. Variable-temperature NMR can freeze out conformers for clearer assignments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.